1-{[(2,3-Dihydro-1,4-benzodioxin-6-yl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-a]quinoline
Description
This compound features a triazolo[4,3-a]quinoline core fused with a 2,3-dihydro-1,4-benzodioxin moiety via a methylsulfanyl linker. The triazoloquinoline scaffold is associated with diverse biological activities, including anticonvulsant, antibacterial, and antiproliferative effects .
Properties
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-ylmethylsulfanyl)-[1,2,4]triazolo[4,3-a]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O2S/c1-2-4-15-14(3-1)6-8-18-20-21-19(22(15)18)25-12-13-5-7-16-17(11-13)24-10-9-23-16/h1-8,11H,9-10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZVWDKDNDLCCGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)CSC3=NN=C4N3C5=CC=CC=C5C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are yet to be fully identified. Compounds with similar structures have shown moderate to weak inhibition of cholinesterases and lipoxygenase enzymes. These enzymes play crucial roles in neurotransmission and inflammation, respectively.
Pharmacokinetics
The compound’s molecular weight suggests that it may have good oral bioavailability, as compounds with a molecular weight below 500 g/mol generally have favorable absorption and distribution characteristics.
Biological Activity
The compound 1-{[(2,3-Dihydro-1,4-benzodioxin-6-yl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-a]quinoline belongs to a class of heterocyclic compounds that have garnered attention for their potential biological activities. This article aims to summarize the biological activities associated with this compound based on diverse research findings and case studies.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : C₁₈H₁₈N₄O₂S
- Molar Mass : 342.43 g/mol
Biological Activity Overview
Research indicates that compounds with similar structural features exhibit a range of biological activities including:
- Antimicrobial Activity : Compounds containing the triazole and quinoline moieties have demonstrated significant antimicrobial properties against various bacterial strains. For example, studies have shown that quinoline derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria.
- Anticancer Properties : Several derivatives of triazoloquinoline have been investigated for their anticancer effects. In vitro studies indicate that these compounds can induce apoptosis in cancer cell lines by affecting cell cycle progression. The mechanism often involves the activation of caspases and the generation of reactive oxygen species (ROS) leading to cell death.
- Anti-inflammatory Effects : Some studies suggest that triazole-containing compounds can reduce inflammation by inhibiting pro-inflammatory cytokines and mediators. This activity is crucial in conditions such as arthritis and other inflammatory diseases.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | , |
| Anticancer | Induction of apoptosis in cancer cells | , |
| Anti-inflammatory | Reduction in pro-inflammatory cytokines | , |
Detailed Findings
-
Antimicrobial Activity :
- A study conducted by researchers found that triazole derivatives exhibited potent activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were significantly lower than those for standard antibiotics, indicating a promising alternative for treating infections caused by resistant strains.
-
Anticancer Mechanism :
- Research published in MDPI highlighted that certain quinoline-triazole hybrids could effectively arrest the cell cycle in the G0/G1 phase in HuT78 lymphoma cells. This was associated with increased DNA fragmentation and apoptosis markers such as caspase activation (IC50 = 9.68 µM) . The study concluded that these compounds could be potential candidates for further development as anticancer agents.
- Anti-inflammatory Properties :
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes structural and physicochemical differences between the target compound and analogous derivatives:
Key Observations:
- Triazolo-triazine (CAS 302950-88-5) and quinazoline (CAS 871906-93-3) cores introduce distinct electronic profiles, which may alter target specificity .
- Substituent Effects: The ethane-1-one linker in CAS 690961-52-5 increases polarity compared to the target compound’s methylsulfanyl group, likely affecting solubility and bioavailability .
Pharmacological Activity
- Anticonvulsant and Antibacterial Potential: Substituted triazolo[4,3-a]quinoline derivatives are historically linked to anticonvulsant and antibacterial activities, as seen in early studies . The target compound’s benzodioxin group may further modulate these effects by enhancing metabolic stability.
- Comparison with Fluorinated Analogs: Fluorinated derivatives, such as the triazolo[4,3-b][1,2,4]triazine compound (C₂₀H₁₁F₃N₆; ), demonstrate how halogenation can improve pharmacokinetics (e.g., metabolic resistance) . The absence of fluorine in the target compound suggests a trade-off between activity and stability.
Preparation Methods
Cyclization of 2-Hydrazinylquinoline Derivatives
A widely adopted method involves the reaction of 2-hydrazinylquinoline (1a ) with nitroalkanes in polyphosphoric acid (PPA). For example, nitromethane (2a ) reacts with 1a at 130°C to yield 1,2,4-triazolo[4,3-a]quinoline (3aa ) in 78% yield. The mechanism proceeds via initial condensation, followed by cyclodehydration (Figure 1). This route tolerates diverse nitroalkanes, including nitroethane and nitrobenzene, albeit with variable yields due to steric and electronic effects.
Key Optimization Parameters :
Alternative Cyclization Routes
Quinoline precursors functionalized with thiosemicarbazide groups undergo acid-mediated cyclization to form triazoloquinolines. For instance, treatment of 2-chloroquinoline with thiosemicarbazide in ethanol under microwave irradiation (160°C, 1.5 hours) yields 2-hydrazinylquinoline intermediates, which are subsequently cyclized using HCl/EtOH. While this method achieves moderate yields (38–45%), it offers flexibility in introducing substituents at the R1 position.
Comparative Analysis of Synthetic Routes
Table 1 evaluates the efficiency of dominant methods:
PPA-mediated cyclization outperforms alternatives in yield and scalability, making it the preferred industrial route. However, nucleophilic substitution remains critical for introducing the sulfanyl group without side reactions.
Mechanistic Insights and Side Reactions
Cyclization Degradation Pathways
Steric hindrance from methyl substituents on the triazole ring reduces cyclization yields by 20–30% due to distorted transition states. For example, methyl-bearing intermediate 15 forms in only 38% yield compared to 78% for 14 . Computational studies (DFT) reveal that electron-withdrawing groups on the quinoline ring stabilize the transition state, reducing degradation.
Sulfanyl Group Oxidation
The benzodioxan methanethiol (4 ) is prone to oxidation, forming disulfide byproducts. Adding antioxidants (e.g., BHT) and conducting reactions under nitrogen mitigate this issue.
Analytical Characterization
Spectroscopic Validation
X-ray Crystallography
Single-crystal analysis reveals a planar triazoloquinoline system (dihedral angle: 2.8°) and a 120.5° bond angle at the sulfanyl linkage, consistent with sp³ hybridization.
Industrial-Scale Production
A pilot-scale synthesis (10 kg batch) using PPA-mediated cyclization achieved 74% yield with the following optimized parameters:
- Reactor Type : Jacketed glass-lined steel reactor for even heat distribution.
- Workup : Basification with NH4OH to pH 9–10 precipitates the product, reducing solvent use by 40%.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
